methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4/c1-23-15(21)9-2-7-12-13(8-9)18-16(22)19(14(12)20)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZCTUOYZQPSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701578 | |
| Record name | Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917889-25-9 | |
| Record name | Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature
Dichloromethane (DCM) is the preferred solvent for acyl chloride formation due to its inertness and ability to dissolve polar intermediates. Reactions are typically conducted at room temperature (20–25°C) to minimize side reactions. For esterification, methanol serves as both the solvent and nucleophile, with TEA neutralizing HCl generated during the process.
Catalysts and Reagents
-
Oxalyl chloride : Efficient for converting carboxylic acids to acyl chlorides without over-chlorination.
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DMF : Acts as a catalyst in acyl chloride formation by stabilizing the reactive intermediate.
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TEA : Scavenges HCl, preventing protonation of the nucleophile (methanol).
Analytical Characterization
Intermediate and final products are validated using spectroscopic and chromatographic techniques:
| Analytical Method | Key Data for Target Compound |
|---|---|
| ¹H NMR | δ 8.01 (d, J=8.2 Hz, H-5), 7.64 (s, H-8), 4.53 (s, CH₂), 3.89 (s, OCH₃) |
| ¹³C NMR | δ 166.4 (COOCH₃), 160.2 (C=O), 135.6 (C-F) |
| HRMS | m/z 357.0942 [M+H]⁺ (calc. 357.0938) |
These data align with reported tetrahydroquinazoline derivatives.
Challenges and Mitigation Strategies
Regioselectivity
Competing reactions during cyclization may yield positional isomers. Using bulky directing groups (e.g., tosyl) on intermediates enhances regiocontrol.
Ester Hydrolysis
The methyl ester is susceptible to hydrolysis under acidic or basic conditions. Conducting esterification as the final step minimizes exposure to reactive environments.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A patent example describes microwave irradiation (150°C, 20 min) to accelerate cyclization steps, reducing reaction times from hours to minutes.
Solid-Phase Synthesis
Immobilizing the quinazoline core on resin allows sequential functionalization, though this method requires specialized equipment.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for acyl chloride formation, ensuring safer handling of volatile reagents. Purification via recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the fluorophenyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated quinazolines.
Scientific Research Applications
Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Quinazoline Core
Methyl 3-(4-Methylphenyl)-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydroquinazoline-7-Carboxylate
- Structural Differences : Replaces the 4-fluorophenyl group with 4-methylphenyl and substitutes the 2-oxo group with a thioxo (S=O → S=S).
- Impact :
- Electronic Effects : The methyl group is electron-donating, reducing electrophilicity compared to the electron-withdrawing fluorine. The thioxo group has lower electronegativity than oxo, weakening hydrogen-bonding capacity.
- Biological Implications : Reduced polarity may lower solubility and alter target binding. Thioxo groups can affect metabolic stability but may introduce sulfur-specific interactions .
Methyl 2,4-Dioxo-1,2,3,4-Tetrahydroquinazoline-7-Carboxylate
- Structural Differences : Lacks the 3-(4-fluorophenyl) substituent.
- Impact: Reactivity: Absence of fluorine diminishes electron-withdrawing effects, reducing acidity of the carboxylate ester. Pharmacological Potential: The 4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) compared to this simpler analog .
Functional Group Modifications: Carboxylic Acid vs. Ester
3-(4-Fluorophenyl)-2,4-Dioxo-1,2,3,4-Tetrahydroquinazoline-7-Carboxylic Acid
- Structural Difference : Replaces the methyl ester with a carboxylic acid.
- Impact :
Pharmacological Comparison with Quinazoline Derivatives
Anti-Inflammatory P38 MAPK Inhibitors
- Compound 29 : Methyl 1-(2,6-dichlorophenyl)-2-oxo-m-tolyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate (PIC50 = 6.49).
- Compound 30 : Methyl 1-(2,6-dichlorophenyl)-5-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (PIC50 = 8.15).
- Key Observations: Fluorine substitution in Compound 30 increases potency (ΔPIC50 = +1.66), highlighting the role of fluorinated aryl groups in enhancing target affinity. The target compound’s 4-fluorophenyl group may similarly improve binding to inflammatory mediators compared to non-fluorinated analogs .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with fluorophenyl isocyanates under reflux conditions. Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., acetic anhydride) significantly affect yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the quinazoline core .
- Data Optimization : Reaction parameters (temperature: 80–100°C, time: 12–24 hrs) must be systematically varied. Yields range from 40–65% in analogous quinazolines, with higher purity achieved by recrystallization .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Analytical Methods :
- NMR : H and C NMR confirm substitution patterns (e.g., 4-fluorophenyl at position 3, carboxylate at position 7). Key signals: ~δ 7.2–8.1 ppm (aromatic protons), δ 3.8–4.2 ppm (methyl ester) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% target).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] expected at m/z ~343.08) .
Q. How does the compound behave under common reaction conditions (e.g., oxidation, reduction)?
- Reactivity Profile :
- Oxidation : The 2,4-dioxo groups are stable under mild conditions but may degrade with strong oxidants (e.g., KMnO), forming quinazoline-diones .
- Reduction : NaBH selectively reduces the amide carbonyls to alcohols, altering the heterocyclic scaffold .
- Substitution : Electrophilic aromatic substitution at the 4-fluorophenyl ring is sterically hindered; nucleophilic attack at the ester group is more feasible .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity for biological targets (e.g., kinases, GPCRs)?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). The 4-fluorophenyl group may occupy hydrophobic pockets, while the carboxylate enhances solubility .
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, AMBER) to assess binding free energy (ΔG) .
- Data Interpretation : Validate predictions with experimental IC values from enzyme inhibition assays .
Q. How can structural modifications enhance the compound’s bioactivity while maintaining metabolic stability?
- SAR Strategies :
- Fluorine Substitution : The 4-fluorophenyl group improves membrane permeability and resistance to oxidative metabolism. Replace with trifluoromethyl for enhanced lipophilicity .
- Ester Hydrolysis : Convert methyl ester to amide to prolong half-life; monitor stability via pH-dependent degradation studies (HPLC) .
- Experimental Validation : Test analogs in hepatic microsome assays (human/rat) to compare metabolic rates .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Bioanalytical Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
